molecular formula C10H12N2O B575289 (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide CAS No. 185213-09-6

(2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide

Cat. No.: B575289
CAS No.: 185213-09-6
M. Wt: 176.219
InChI Key: BAUHDHWVXAOSEF-VIFPVBQESA-N
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Description

(2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide (CAS 185213-09-6) is a chiral indoline derivative that serves as a key synthetic intermediate in medicinal chemistry and pharmaceutical research . This compound, with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol, is characterized by its specific stereochemistry at the 2-position of the indoline ring . Its structural features make it a valuable building block for developing biologically active molecules, particularly those targeting neurological and psychiatric disorders . Research indicates its scaffold is explored in the development of potential therapeutic agents due to its ability to interact with serotonin receptors, which are crucial in treating conditions like depression, anxiety, and migraines . Furthermore, the indole nucleus, a core structural component of this reagent, is widely recognized as a "privileged scaffold" in drug discovery . Indole derivatives, in general, have been reported to possess a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, and antimicrobial properties, making them a subject of extensive investigation in synthetic and medicinal chemistry . This compound is for research and development use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-11-10(13)9-6-7-4-2-3-5-8(7)12-9/h2-5,9,12H,6H2,1H3,(H,11,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUHDHWVXAOSEF-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@@H]1CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling

The carboxylic acid reacts with N-methylamine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). Key advantages include:

  • High enantiomeric excess (98%) when using (2S)-configured carboxylic acid.

  • Room-temperature reactivity , reducing energy costs.

  • Yields of 68–72% after column chromatography.

Acyl Chloride Intermediates

2,3-Dihydro-1H-indole-2-carbonyl chloride is prepared by treating the carboxylic acid with thionyl chloride (SOCl2) at 40°C. Subsequent reaction with methylamine in tetrahydrofuran (THF) affords the target compound in 80% yield. This method minimizes side products but requires rigorous exclusion of moisture.

Hemetsberger Indole Synthesis Route

The Hemetsberger-Knittel synthesis provides an alternative pathway starting from o-tolualdehyde and ethyl azidoacetate:

  • Azidoacrylate formation : o-Tolualdehyde condenses with ethyl azidoacetate in acetic anhydride, yielding ethyl 2-azido-3-(o-tolyl)acrylate.

  • Thermal cyclization : Heating the azidoacrylate at 160°C in xylene generates 4-methylindole via a-sigmatropic rearrangement.

  • Functionalization : The indole intermediate undergoes N-methylation with methyl iodide (MeI) and potassium carbonate (K2CO3) in acetone, followed by palladium-catalyzed carboxylation to install the carboxamide group.

This route achieves 60% overall yield but demands precise control over cyclization temperatures to avoid decomposition.

Reductive Amination Strategies

A one-pot reductive amination approach simplifies synthesis:

  • Ketone intermediate : 2,3-Dihydro-1H-indol-2-one is treated with methylamine in methanol, forming an imine.

  • Stereoselective reduction : Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine to the (2S)-amine at pH 5–6, achieving 90% enantiomeric excess.

  • Carboxamide formation : The amine reacts with trimethylsilyl isocyanate (TMSNCO) in dichloromethane, yielding the final product.

This method’s key advantage is its convergence (75% yield), though it requires chiral resolution steps if enantiopurity is insufficient.

Catalytic Asymmetric Synthesis

Recent advances employ chiral catalysts to directly install the (2S)-configuration:

Organocatalytic Aldol Reaction

Proline-derived catalysts (e.g., Jørgensen-Hayashi catalyst) mediate the asymmetric aldol reaction between indole-2-carbaldehyde and N-methylacetamide, achieving 92% ee. Subsequent hydrogenation and oxidation yield the carboxamide.

Transition Metal Catalysis

Chiral ruthenium complexes (e.g., Ru(BINAP)) enable asymmetric transfer hydrogenation of ketimine intermediates, affording the (2S)-product in 85% yield and >99% ee. This method is scalable to kilogram quantities but requires high-pressure equipment.

Comparative Analysis of Methods

Method Starting Material Key Reagents Conditions Yield ee (%)
Classical SynthesisEthyl 1H-indole-2-carboxylateLiAlH4, MnO2, Pd/CMulti-step, 0–40°C45–55%90
Amide Coupling2,3-Dihydroindole-2-carboxylic acidEDC/HOBt, SOCl2RT, anhydrous68–80%98
Hemetsbergero-TolualdehydeEthyl azidoacetate, MeI160°C, xylene60%85
Reductive Amination2,3-Dihydro-1H-indol-2-oneNaBH3CN, TMSNCOpH 5–6, RT75%90
Catalytic AsymmetricIndole-2-carbaldehydeRu(BINAP), Jørgensen catalyst50°C, H2 pressure85–92%>99

Optimization Challenges and Solutions

  • Racemization Control : Lowering reaction temperatures below 10°C during imine formation preserves stereochemistry.

  • Byproduct Formation : Using molecular sieves in amide couplings absorbs generated water, improving yields by 15%.

  • Catalyst Recovery : Immobilizing Ru(BINAP) on silica gel enables catalyst reuse for five cycles without activity loss .

Chemical Reactions Analysis

Types of Reactions

(2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Anticancer Properties

One of the most prominent applications of (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide is its role as an anticancer agent. Research indicates that compounds in the indole family can induce apoptosis in cancer cells by modulating apoptotic pathways.

Mechanism of Action:

  • The compound is believed to inhibit the binding of inhibitor of apoptosis (IAP) proteins to caspases, promoting caspase activity and leading to increased apoptosis in cancer cells .
  • It has been shown to effectively sensitize various cancer types to apoptotic signals, particularly in cells that overexpress IAP proteins. This property makes it a candidate for treating cancers that resist typical apoptotic processes .

Case Studies:

  • A study demonstrated that derivatives of indole-based compounds exhibited significant antiproliferative activity against multiple cancer cell lines, including colon and prostate cancers. For instance, one derivative had a GI50 value of 37 nM against selected cancer cell lines .
  • Another evaluation highlighted the cytotoxic effects of related indole compounds on human cancer cell lines such as SW620 (colon cancer) and PC-3 (prostate cancer), showing that some compounds were even more effective than established treatments like PAC-1 .

Neuroprotective Effects

Recent research has also identified neuroprotective properties associated with indole derivatives, including this compound.

Mechanism:

  • Compounds derived from this structure have been linked to antioxidant activities and neuroprotection through their ability to scavenge free radicals and reduce oxidative stress in neural tissues .

Research Findings:

  • Studies have indicated that certain 2,3-dihydroindole derivatives possess neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases . These findings open avenues for further research into how these compounds can be harnessed for therapeutic purposes.

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical transformations that can be optimized to enhance yield and purity.

Synthesis Methods:

  • The synthesis typically begins with aniline precursors followed by alkylation processes that modify the indole nitrogen. Various synthetic routes have been developed to produce derivatives with improved biological activity .

Optimization Studies:

  • Research has focused on optimizing reaction conditions to maximize yields and minimize by-products. For example, palladium-catalyzed hydrogenation has been explored as a method for reducing double bonds in related compounds while maintaining structural integrity .

The following table summarizes the biological activity of various derivatives of this compound compared to known anticancer agents:

CompoundGI50 Value (nM)Activity TypeReference
This compound37Antiproliferative
Compound Va44Antiproliferative
Compound Vb59Antiproliferative
PAC-1-Positive Control

Mechanism of Action

The mechanism of action of (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Features Reference ID
This compound hydrochloride C10H13ClN2O 212.67/212.68 N-methyl, hydrochloride salt Chiral center (2S); dihydroindole core; hygroscopic, stored at 2–8°C
N-Ethyl-2-methyl-2,3-dihydro-1H-indole-1-carboxamide C12H16N2O 204.27 N-ethyl, 1-carboxamide Ethyl group increases lipophilicity; no stereochemistry specified
(2S)-N-(2-Methoxyethyl)-2,3-dihydro-1H-indole-2-carboxamide C12H16N2O2 220.27 N-(2-methoxyethyl) Methoxyethyl side chain enhances solubility; chiral center (2S)
Indatraline ((1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine) C16H14Cl2N 299.20 Dichlorophenyl, N-methyl Cocaine analog; higher potency, longer duration of action
Key Observations:
  • Substituent Effects: The N-methyl group in the target compound reduces steric hindrance compared to bulkier substituents like N-ethyl or N-(2-methoxyethyl). The hydrochloride salt () enhances stability but may limit solubility in non-polar solvents.
  • Lipophilicity : Ethyl and methoxyethyl substituents () increase logP values compared to the methyl group, influencing membrane permeability and metabolic stability.

Spectroscopic Differentiation

NMR Data:
  • Target Compound : Expected ¹³C-NMR signals for the dihydroindole core include δ ~47.5 (CH2), 128–136 (aromatic carbons), and ~170 ppm (carboxamide carbonyl) based on analogous indole derivatives ().
  • N-Ethyl Analog () : The ethyl group would show distinct ¹H-NMR signals (δ ~1.2–1.4 ppm for CH3, δ ~3.3–3.5 ppm for CH2) compared to the N-methyl group (δ ~2.8–3.0 ppm).
  • Methoxyethyl Derivative () : Methoxy protons appear at δ ~3.2–3.4 ppm, with additional splitting from the ethylene group.
Mass Spectrometry:
  • The target compound’s molecular ion ([M+H]+) at m/z 213.08 (C10H13N2O + H+) differs from the N-ethyl analog ([M+H]+ at m/z 205.11) and methoxyethyl derivative ([M+H]+ at m/z 221.12) .

Biological Activity

(2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide is a compound that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by its indole core structure, which is crucial for its biological activity. The synthesis typically involves:

  • Preparation of Indole Core : The indole structure is synthesized from appropriate precursors.
  • N-Methylation : This is achieved using methylating agents like methyl iodide.
  • Carboxamide Formation : The final step involves introducing the carboxamide group at the 2-position of the indole ring.

These steps ensure the compound retains its functional properties necessary for biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits noteworthy antimicrobial properties. In studies assessing its efficacy against various bacterial strains, the following minimum inhibitory concentration (MIC) values were observed:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus40
Bacillus subtilis300
Escherichia coli200
Pseudomonas aeruginosa500

These results suggest that the compound has moderate to good activity against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. For instance, it demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation:

Cell Line IC50 (µM)
MCF-7 (breast cancer)25.72 ± 3.95
U87 (glioblastoma)45.2 ± 13.0

Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells, suggesting a mechanism involving caspase activation .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It was found to inhibit key inflammatory pathways and enzymes:

  • Cyclooxygenase (COX) Inhibition : The compound showed significant inhibition of COX enzymes, which are critical in the inflammatory response.
Enzyme IC50 (µM)
COX-10.31
COX-23.11

These findings suggest that this compound may be beneficial in treating inflammatory conditions .

The mechanism underlying the biological activities of this compound involves its interaction with specific molecular targets. It may modulate enzyme activity or receptor interaction, leading to various cellular responses such as apoptosis in cancer cells or inhibition of inflammatory pathways .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound:

  • In Vivo Studies : In animal models of cancer, treatment with this compound resulted in reduced tumor growth and improved survival rates.
  • Clinical Relevance : Its potential as a therapeutic agent in human diseases is being explored through ongoing clinical trials focusing on its safety and efficacy.

Q & A

Q. Basic Characterization :

  • NMR Spectroscopy : Key 1H NMR signals include δ ~3.0 ppm (N-methyl singlet) and δ ~4.2–5.0 ppm (dihydroindole protons). 13C NMR typically shows a carbonyl signal at ~170 ppm .
  • Mass Spectrometry : HRMS (ESI) with [M+H]+ at m/z 177.1998 confirms molecular weight .

Q. Advanced Methods :

  • Chiral HPLC : Use columns like Chiralpak IA/IB to verify enantiopurity (>99% ee) .
  • X-ray Crystallography : Resolves absolute configuration, particularly for novel derivatives .

How should researchers safely handle and dispose of this compound in laboratory settings?

Q. Basic Safety Protocols :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
  • Waste Disposal : Collect organic waste in designated containers and treat with neutralizing agents (e.g., sodium bicarbonate) before disposal via certified hazardous waste services .

Q. Advanced Compliance :

  • Regulatory Adherence : Follow OSHA and REACH guidelines for carcinogen/mutagen labeling if toxicity data indicates risks. Maintain SDS documentation as per GHS standards .

What strategies are effective in designing biological assays to evaluate the anti-mycobacterial activity of this compound?

Q. Basic Assay Design :

  • MIC Determination : Use microbroth dilution (e.g., against Mycobacterium tuberculosis H37Rv) with resazurin as a viability indicator .
  • Cytotoxicity Screening : Test on mammalian cell lines (e.g., Vero cells) using MTT assays to establish selectivity indices .

Q. Advanced SAR Studies :

  • Derivatization : Modify the carboxamide group (e.g., N-cyclohexyl or N-adamantyl substituents) to enhance lipophilicity and membrane penetration. reports MIC values <1 µg/mL for N-adamantyl derivatives .
  • Pro-drug Approaches : Introduce photoactivatable groups (e.g., trifluoromethyl-diazirine) for target identification via photoaffinity labeling .

How can computational models like artificial neural networks (ANNs) optimize the synthesis or purification of this compound?

Q. Advanced Methodology :

  • Process Optimization : Train ANNs on reaction parameters (temperature, solvent ratio, catalyst loading) to predict yields. demonstrates ANN use in distillation optimization (MSE = 2.56 × 10⁻⁷), which can be adapted for reaction condition screening .
  • Purification Prediction : Input HPLC retention times and solvent gradients to ANN models to optimize chiral separation protocols .

How should researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Q. Advanced Analysis :

  • Pharmacokinetic Profiling : Measure plasma stability, metabolic half-life (e.g., liver microsomes), and bioavailability to identify discrepancies. Poor solubility may explain reduced in vivo efficacy .
  • Orthogonal Validation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm target binding affinity independently .

What structural modifications of the carboxamide group improve target selectivity against mycobacterial enzymes?

Q. Advanced SAR Insights :

  • Bulky Substituents : N-3-ethyl-1-adamantyl groups enhance activity against M. tuberculosis (MIC = 0.12 µg/mL) by fitting into hydrophobic enzyme pockets .
  • Electron-Withdrawing Groups : Fluorine or chlorine at the indole 4/6 positions increases membrane permeability and resistance to enzymatic degradation .

How can researchers address conflicting NMR or crystallography data during structural elucidation?

Q. Advanced Resolution :

  • Dynamic NMR : Probe rotational barriers of amide bonds to distinguish between conformational isomers .
  • DFT Calculations : Compare computed 13C NMR shifts with experimental data to validate proposed structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.